molecular formula C13H9NO3 B13137801 5-Hydroxy-2-nitrofluorene CAS No. 99585-29-2

5-Hydroxy-2-nitrofluorene

Cat. No.: B13137801
CAS No.: 99585-29-2
M. Wt: 227.21 g/mol
InChI Key: PUBWNFCPDVSCQF-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrofluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group at the 5th position and a nitro group at the 2nd position on the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrofluorene typically involves the nitration of fluorene followed by hydroxylation. One common method is the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrofluorene. This intermediate is then hydroxylated using a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-nitrofluorene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Hydroxy-2-nitrofluorene has several applications in scientific research:

Mechanism of Action

The biological activity of 5-Hydroxy-2-nitrofluorene is primarily due to its ability to form reactive intermediates. These intermediates can covalently bind to DNA, RNA, and proteins, leading to mutagenic and carcinogenic effects . The compound is metabolized by enzymes such as cytochrome P450, which catalyze the formation of reactive epoxides and hydroxylamines. These metabolites can interact with cellular macromolecules, causing mutations and other toxic effects.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-2-nitrofluorene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and reactivity in various chemical reactions, while the nitro group contributes to its mutagenic and carcinogenic properties.

Properties

CAS No.

99585-29-2

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-nitro-9H-fluoren-4-ol

InChI

InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2

InChI Key

PUBWNFCPDVSCQF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)O

Origin of Product

United States

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